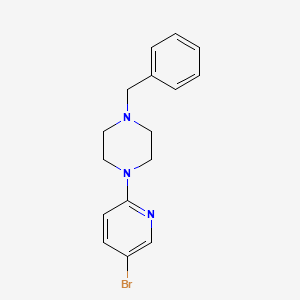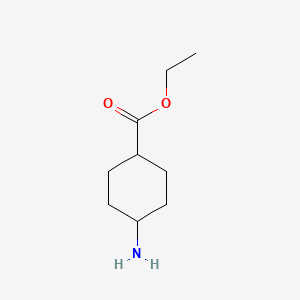
4-氨基环己烷甲酸乙酯
描述
Ethyl 4-aminocyclohexanecarboxylate is a chemical compound with the empirical formula NO2 . It is a derivative of cyclohexanecarboxylic acid . The compound is typically in the form of a liquid .
Molecular Structure Analysis
The molecular structure of Ethyl 4-aminocyclohexanecarboxylate can be represented by the SMILES stringO=C(OCC)C(CC1)CCC1N . The InChI key for this compound is WASRJUXSLHUONH-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
Ethyl 4-aminocyclohexanecarboxylate has a density of1.0±0.1 g/cm3, a boiling point of 235.3±33.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . Its molar refractivity is 46.8±0.3 cm3, and it has 3 freely rotating bonds . The compound has a polar surface area of 52 Å2 and a molar volume of 168.1±3.0 cm3 .
科学研究应用
1. 合成应用
4-氨基环己烷甲酸乙酯用作制备各种杂环化合物的起始原料。例如,它被用于合成 2-对硝基苯基全氢喹唑啉酮,展示了其在立体定向或立体选择性合成中的用途 (Fülöp 等人,1987)。
2. 对映选择性合成
该化合物在有机化合物的对映选择性合成中起着至关重要的作用。例如,它已被用于光学活性反式-2-氨基环己烷甲酸的合成中,展示了其在生产手性分子中的重要性 (Nohira 等人,1970)。
3. 聚合物化学
在聚合物化学领域,4-氨基环己烷甲酸乙酯衍生物已被使用酶(如辣根过氧化物酶)进行低聚。这证明了其在用于聚合物合成的酶催化中的潜力 (Pang 等人,2003)。
4. 在高级有机合成中
该化合物已被用于合成复杂的有机分子。例如,它已被用于 1,3-环己二烯-1-羧酸乙酯的微波合成中,突出了其在促进更有效和快速的合成中的作用 (Tesson 和 Deshayes,2000)。
5. 肽的构建模块
4-氨基环己烷甲酸乙酯衍生物已被证明是有用的 β-肽构建模块,说明了其在肽化学中的重要性 (Masesane 和 Steel,2004)。
6. 作为羧基保护基
它已以 2-(二苯基膦基)乙基基团等衍生物的形式用于肽合成中的羧基保护。该应用在合成肽化学领域至关重要 (Chantreux 等人,1984)。
7. 多组分化学合成
4-氨基环己烷甲酸乙酯衍生物已用于多组分化学合成,例如制备 4H-色烯衍生物,这些化合物具有药用前景 (Boominathan 等人,2011)。
8. 抗肿瘤和抗单胺氧化酶活性
某些 4-氨基环己烷甲酸乙酯衍生物已被合成,并显示出具有抗肿瘤和抗单胺氧化酶活性,表明其在治疗应用中的潜力 (Markosyan 等人,2020)。
安全和危害
生化分析
Biochemical Properties
Ethyl 4-aminocyclohexanecarboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism and neurotransmitter synthesis. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to either the activation or inhibition of specific biochemical pathways .
Cellular Effects
Ethyl 4-aminocyclohexanecarboxylate influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, Ethyl 4-aminocyclohexanecarboxylate can modulate neurotransmitter release and uptake, thereby influencing synaptic transmission and plasticity. Additionally, it can alter the expression of genes involved in cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of Ethyl 4-aminocyclohexanecarboxylate involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it may inhibit enzymes involved in the breakdown of neurotransmitters, leading to increased levels of these signaling molecules in the synaptic cleft. This can result in enhanced neurotransmission and altered neuronal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-aminocyclohexanecarboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 4-aminocyclohexanecarboxylate remains stable under controlled conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of Ethyl 4-aminocyclohexanecarboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and neuroprotection. At high doses, it can lead to toxic or adverse effects, including neurotoxicity and impaired motor function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Ethyl 4-aminocyclohexanecarboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism and neurotransmitter synthesis. The compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall cellular metabolism. For example, it may enhance the synthesis of neurotransmitters by providing precursor molecules or by modulating enzyme activity .
Transport and Distribution
The transport and distribution of Ethyl 4-aminocyclohexanecarboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, such as the brain. The compound’s distribution is crucial for its efficacy, as it needs to reach specific cellular compartments to exert its effects .
Subcellular Localization
Ethyl 4-aminocyclohexanecarboxylate exhibits specific subcellular localization, which is essential for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to synaptic vesicles in neuronal cells, where it can modulate neurotransmitter release and uptake. This subcellular localization is critical for its role in regulating cellular processes .
属性
IUPAC Name |
ethyl 4-aminocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASRJUXSLHUONH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201203631 | |
| Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201203631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3685-28-7 | |
| Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201203631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




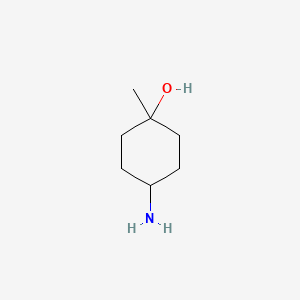


![4-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B3021771.png)
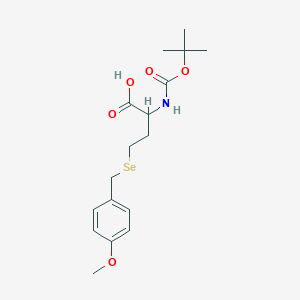
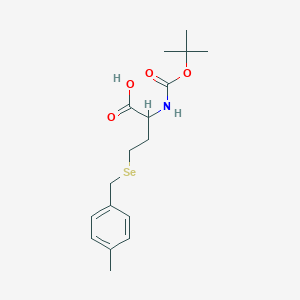

![(-)-Bis[(S)-1-phenylethyl]amine](/img/structure/B3021776.png)
![4,4'-Bis[2-(4-N,N-dimethylaminophenyl)ethenyl]-2,2'-bipyridine](/img/structure/B3021777.png)


